An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: Properties, Protocols, and Applications
An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a cyclohexane scaffold with a Boc-protected aminomethyl group and a free amine, makes it a valuable building block in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its known physical properties, detailed experimental protocols for their determination, and its application in contemporary drug discovery.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C12H24N2O2 | [1][2] |
| Molecular Weight | 228.336 g/mol | [1] |
| Physical State | Solid or Liquid | Inconsistent reports |
| Solubility | Soluble in methanol and ethyl acetate; slightly soluble in water. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physical properties of primary amines like cis-4-(Boc-aminomethyl)cyclohexylamine.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.
-
Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat it again, this time at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Boiling Point Determination
For liquid samples, the boiling point is a key physical constant.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Clamp and stand
Procedure:
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a heating bath, ensuring the sample is below the level of the heating medium.
-
Heat the bath gently and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure approaches atmospheric pressure.
-
When a continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Density Determination
The density of a liquid can be determined using a pycnometer.
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m1).
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and record the mass (m2).
-
Determine the mass of the liquid by subtracting the mass of the empty pycnometer (m2 - m1).
-
The volume of the pycnometer is known (V).
-
Calculate the density (ρ) of the liquid using the formula: ρ = (m2 - m1) / V.
-
For solid samples, a solvent displacement method can be used.
pKa Determination
The acid dissociation constant (pKa) is a measure of the basicity of the amine. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
Procedure:
-
Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize.
-
Titrate the amine solution with the standardized HCl solution, adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of HCl added.
-
The pKa can be determined from the pH at the half-equivalence point on the titration curve.
Solubility Determination
A qualitative assessment of solubility can be performed as follows:
Apparatus:
-
Test tubes
-
Vortex mixer
-
Solvents (e.g., water, methanol, ethyl acetate)
Procedure:
-
Add a small, known amount of the amine (e.g., 10 mg) to a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid or immiscible liquid layers.
-
Classify the solubility as soluble, partially soluble, or insoluble.
Applications in Drug Development: PROTAC Synthesis
Cis-4-(Boc-aminomethyl)cyclohexylamine is a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5][6][7] The linker component of a PROTAC, for which this compound is a precursor, is critical for establishing the appropriate spatial orientation between the target protein and the E3 ligase to facilitate this process.[8][]
The mono-Boc protection of the diamine allows for sequential, controlled synthesis. The free amine can be reacted with a ligand for the E3 ligase, followed by deprotection of the Boc group and subsequent reaction with a ligand for the target protein.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule utilizing a mono-Boc-protected diamine linker like cis-4-(Boc-aminomethyl)cyclohexylamine.
Caption: Logical workflow for PROTAC synthesis.
Experimental Workflow for Physical Property Determination
This diagram outlines a general experimental workflow for the characterization of the physical properties of a chemical compound.
Caption: General workflow for physical property characterization.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [guidechem.com]
- 3. Linkers for Linkerology - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
